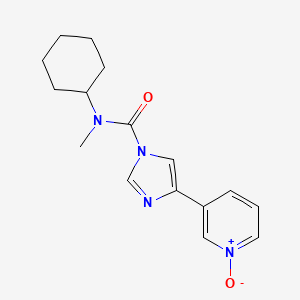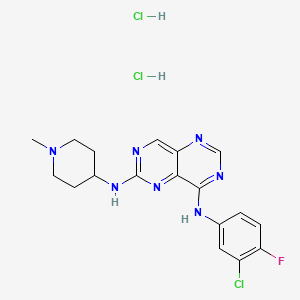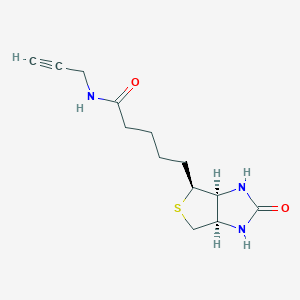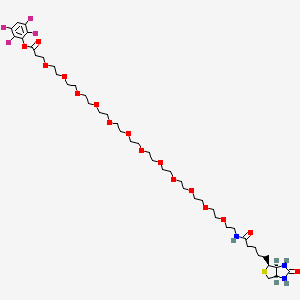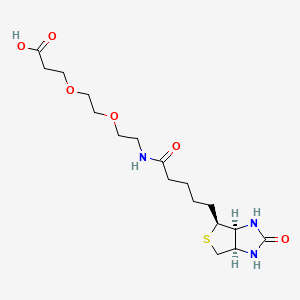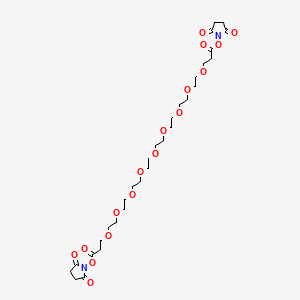
Bis(NHS)PEG9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(NHS)PEG9, also known as Bis-PEG9-NHS ester, is a non-cleavable linker for bio-conjugation that contains two NHS groups linked through a linear PEG chain . It is a PEG derivative containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
Bis(NHS)PEG9 is a PEG derivative containing two NHS ester groups . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The synthesis of PEG involves the use of chemical groups that react with primary amines (–NH2). Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .Molecular Structure Analysis
The molecular weight of Bis(NHS)PEG9 is 708.7 g/mol . Its molecular formula is C30H48N2O17 .Chemical Reactions Analysis
The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis
Bis(NHS)PEG9 has a boiling point of 737.0±70.0 C at 760 mmHg and a density of 1.31±0.1g/cm3 . It is a viscous liquid .Applications De Recherche Scientifique
Protein Labeling and Crosslinking
Bis-PEG9-NHS ester is extensively used in protein analysis for labeling and crosslinking proteins. The NHS ester groups at either end of the PEG9 spacer arm react specifically with primary amines in proteins, forming stable amide bonds . This reaction typically occurs at pH 7-9 and is crucial for studying protein interactions, structures, and functions.
Drug Delivery Systems
In pharmaceutical research, Bis-PEG9-NHS ester serves as a linker in drug delivery systems. Its hydrophilic PEG spacer enhances solubility in aqueous media, which is beneficial for the development of antibody-drug conjugates (ADCs). These linkers are used to attach cytotoxic drugs to antibodies, directing them to target cells .
Molecular Diagnostics
Bis-PEG9-NHS ester plays a role in the synthesis of PROTACs (proteolysis-targeting chimeras) and is used as a cleavable linker in ADCs for molecular diagnostics . PROTACs are molecules designed to degrade specific proteins within cells, offering a novel approach to treating diseases.
Proteomics
In proteomics, Bis-PEG9-NHS ester is utilized for modifying peptides and antibodies . It helps in altering the solubility, stability, and biological activity of biomolecules, which is essential for targeted delivery and bioimaging applications .
Molecular Biology
Bis-PEG9-NHS ester’s ability to label primary amines makes it a valuable tool in molecular biology for the modification of oligonucleotides and other amine-containing molecules. This facilitates various studies, including gene expression analysis and nucleic acid research .
Bioconjugation
The compound is also used in bioconjugation techniques, where it links biomolecules to various substrates or labels. This application is significant in developing biosensors and biologically active conjugates .
Cell Surface Labeling
Due to its membrane impermeability, Bis-PEG9-NHS ester is ideal for cell surface labeling without affecting the intracellular components. This property is particularly useful in cell biology studies to track cell surface proteins .
Pharmaceutical Research
In pharmaceutical research, Bis-PEG9-NHS ester is employed to improve the pharmacokinetic properties of therapeutic agents. By increasing water solubility and reducing immunogenicity, it enhances the efficacy and safety of drugs .
Mécanisme D'action
Target of Action
Bis-PEG9-NHS ester primarily targets primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .
Mode of Action
Bis-PEG9-NHS ester contains two NHS ester groups that interact with its targets. The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction leads to the creation of a stable amide bond between the two target molecules .
Biochemical Pathways
The primary biochemical pathway affected by Bis-PEG9-NHS ester involves the conjugation of the compound to primary amines in proteins and other molecules. This conjugation alters the properties of the target molecules, potentially affecting their function and interaction with other molecules .
Result of Action
The result of Bis-PEG9-NHS ester’s action is the formation of stable amide bonds with primary amines in proteins and other molecules . This can lead to changes in the properties of these molecules, potentially affecting their function and interactions with other molecules.
Action Environment
The action of Bis-PEG9-NHS ester is influenced by environmental factors such as pH. The reaction of NHS esters with primary amines is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the compound should be stored at -20°C and away from moisture to maintain its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWLSZJYTZVHMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG9-NHS ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

